3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo-

Description

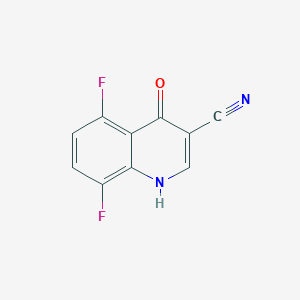

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a fluorinated quinoline derivative characterized by a nitrile group at position 3, fluorine atoms at positions 5 and 8, and a 1,4-dihydro-4-oxo scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The nitrile group enhances metabolic stability compared to carboxylic acid derivatives, while the difluoro substitution modulates electron distribution and binding affinity .

Propriétés

IUPAC Name |

5,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGNDVLQENGPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640775 | |

| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-33-8 | |

| Record name | 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

La synthèse du 5,8-Difluoro-1,4-dihydro-4-oxo-3-quinoléinecarbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:

Matière de départ: La synthèse commence avec un dérivé de quinoléine approprié.

Fluorination: Introduction d'atomes de fluor aux positions 5 et 8 à l'aide d'agents fluorants tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI).

Introduction du groupe nitrile: Le groupe nitrile est introduit en position 3 par une réaction avec du bromure de cyanogène ou des réactifs similaires.

Oxydation: Le groupe céto en position 4 est formé par des réactions d'oxydation à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 5,8-Difluoro-1,4-dihydro-4-oxo-3-quinoléinecarbonitrile a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme précurseur dans le développement de nouveaux matériaux.

Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine: La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans la découverte de médicaments.

Industrie: Il est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 5,8-Difluoro-1,4-dihydro-4-oxo-3-quinoléinecarbonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, des dérivés de quinoléine similaires sont connus pour inhiber la gyrase de l'ADN, une enzyme essentielle à la réplication et à la transcription de l'ADN dans les bactéries. Cette inhibition perturbe les processus de l'ADN bactérien, conduisant à des effets antibactériens. Le composé peut également interagir avec d'autres enzymes et récepteurs, contribuant à ses activités biologiques diverses.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. Specifically, compounds similar to 3-Quinolinecarbonitrile have been evaluated for their efficacy against various bacterial strains. Studies have shown that modifications in the quinoline structure can enhance antibacterial activity, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research suggests that 3-Quinolinecarbonitrile may act as a modulator of key signaling pathways involved in cancer progression .

Phosphodiesterase Inhibition

One of the notable applications of quinoline derivatives is their role as phosphodiesterase inhibitors. These inhibitors are crucial in regulating intracellular signaling pathways and have implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of 3-Quinolinecarbonitrile suggest it may possess similar inhibitory properties, thus warranting further investigation into its pharmacological effects .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is vital in drug development. The presence of fluorine atoms in 3-Quinolinecarbonitrile is believed to enhance lipophilicity and biological activity compared to non-fluorinated analogs. This aspect has been explored in various studies to optimize the compound's efficacy against specific targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics. |

| Study B | Anticancer Activity | Showed that 3-Quinolinecarbonitrile induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |

| Study C | Phosphodiesterase Inhibition | Confirmed that the compound inhibited PDE4 with an IC50 value comparable to known inhibitors, suggesting potential for treating respiratory diseases. |

Mécanisme D'action

The mechanism of action of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, similar quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparaison Avec Des Composés Similaires

Functional Group Variations at Position 3

The substitution at position 3 significantly influences physicochemical and biological properties:

- Carboxylic Acid Derivatives: Compounds like 3-Quinolinecarboxylic acid, 1-cyclopropyl-7,8-difluoro-1,4-dihydro-6-methoxy-4-oxo- (CAS 1329836-33-0) exhibit higher polarity and hydrogen-bonding capacity due to the carboxylic acid group. This enhances solubility but may reduce membrane permeability compared to nitrile analogs .

- Ester Derivatives : Ethyl esters (e.g., CAS 1029364-77-9) balance lipophilicity and metabolic stability, serving as prodrugs that hydrolyze to active carboxylic acids .

- Nitrile Group (Target Compound): The nitrile group in 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- reduces polarity, improving blood-brain barrier penetration and resistance to enzymatic degradation .

Fluorine Substitution Patterns

Fluorine positioning affects electronic effects and target interactions:

- Monofluoro Analogs: 3-Quinolinecarbonitrile,7-fluoro-1,4-dihydro-4-oxo- (CAS 1008780-80-0) lacks the 5-fluoro substituent, resulting in weaker electron-withdrawing effects and altered binding kinetics .

- Difluoro Derivatives: The 5,8-difluoro configuration in the target compound enhances π-stacking interactions in biological systems, as seen in fluoroquinolone antibiotics like sparfloxacin (CAS 111542-93-9), which shares a similar substitution pattern .

Substituent Variations on the Quinoline Core

- Adamantyl and Morpholinyl Groups: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) incorporate bulky substituents (e.g., adamantyl) that enhance steric hindrance and receptor selectivity but reduce solubility .

- Cyclopropyl Substituents: The cyclopropyl group in 3-Quinolinecarboxylic acid, 7-[2-(aminomethyl)-4-morpholinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- (CAS 143375-60-4) stabilizes the molecule against oxidative metabolism, a feature shared with the target compound .

Spectroscopic and Physicochemical Data

- NMR Analysis : Chemical shift discrepancies in regions A (positions 39–44) and B (positions 29–36) of related compounds (e.g., rapamycin analogs) highlight electronic perturbations caused by substituents. The target compound’s 5,8-difluoro substitution would likely shift proton resonances in these regions distinctively .

- Molecular Weight and Solubility : The target compound (MW 379.36) has a lower molecular weight than morpholinyl-substituted analogs (e.g., CAS 143375-60-4, MW 379.36) but higher lipophilicity than carboxylic acid derivatives .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Substituents (Positions) | Functional Group (Position 3) | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| 3-Quinolinecarbonitrile, 5,8-difluoro- | Not Provided | 5-F, 8-F | Nitrile | ~379 (estimated) | High metabolic stability, moderate solubility |

| 3-Quinolinecarboxylic acid, 7-morpholinyl | 143375-60-4 | 6-F, 8-F, morpholinyl | Carboxylic acid | 379.36 | High polarity, receptor selectivity |

| 3-Quinolinecarbonitrile,7-fluoro- | 1008780-80-0 | 7-F | Nitrile | 194.16 | Lower electron-withdrawing effects |

| Sparfloxacin | 111542-93-9 | 5-F, 8-F, piperazinyl | Carboxylic acid | 392.37 | Antibiotic activity, high solubility |

Activité Biologique

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is with a molecular weight of approximately 205.18 g/mol. The compound features a quinoline core with two fluorine atoms at the 5 and 8 positions and a carbonitrile group, which may enhance its biological activity compared to other quinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.18 g/mol |

| Structure | Structure |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the quinoline core enables these compounds to target essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. Preliminary studies suggest that 3-Quinolinecarbonitrile may inhibit these enzymes, leading to bactericidal effects against various pathogens.

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that 3-Quinolinecarbonitrile may possess antitumor activity. A study highlighted that similar quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor effects of this compound.

Case Studies

- Study on Bacterial Inhibition : A recent study evaluated the efficacy of 3-Quinolinecarbonitrile against resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential use as an antimicrobial agent in clinical settings .

- Antitumor Mechanism Investigation : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with 3-Quinolinecarbonitrile resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis .

The biological activity of 3-Quinolinecarbonitrile is likely attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like DNA gyrase and topoisomerase IV, disrupting their function.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, potentially leading to mutations or cell death.

Further investigations using molecular docking studies and enzyme inhibition assays are essential for fully understanding these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.